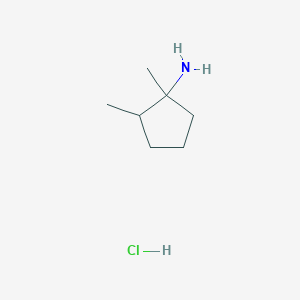

![molecular formula C9H19N3O B2679112 3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea CAS No. 1823318-72-4](/img/structure/B2679112.png)

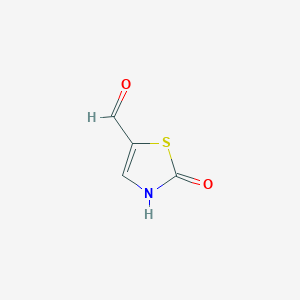

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can vary widely depending on the specific compound and conditions. For example, one reaction involved treating a compound with PhLi/CuCN in ethyl ether at 0ºC and left overnight at room temperature .科学的研究の応用

Novel Phosphoranes and Urea Derivatives

Phosphoranes containing urea derivatives have been synthesized, showcasing the role of ureas in creating chemoselective reactions for producing imidazolidine compounds with potential applications in materials science and catalysis. This approach exemplifies urea's utility in facilitating selective chemical transformations (Afshar & Islami, 2009).

Anticancer Drug Intermediates

Urea compounds have been utilized as intermediates in the synthesis of small molecule anticancer drugs, demonstrating the significant role of ureas in pharmaceutical research. The high-yield synthesis method for 1-methyl-3-(5-nitropyridin-2-yl) urea underlines the importance of ureas in the development of novel therapeutic agents (Zhang et al., 2019).

Hydrogel Formation and Rheology

Ureas have been employed to form hydrogels with varying rheological and morphological properties, influenced by the identity of anions. This application highlights urea's potential in designing materials with tunable physical properties for biomedical and environmental applications (Lloyd & Steed, 2011).

Synthesis and Characterization of Thiazolidinones

Ureas serve as precursors in the regioselective synthesis of thiazolidinones, showcasing their versatility in organic synthesis and the development of compounds with potential biological activities (Klika et al., 2002).

Genetic Engineering in Sake Yeast

In an effort to reduce carcinogenic compounds in sake, urea production was minimized through genetic engineering of sake yeast, illustrating urea's relevance in food science and safety (Kitamoto et al., 1991).

Acetylcholinesterase Inhibitors

Ureas have been explored as acetylcholinesterase inhibitors for their potential in treating neurological disorders, highlighting their importance in the development of new therapeutic strategies (Vidaluc et al., 1995).

Osmolyte Effects on Protein

The combination of urea and methylamines as osmolytes in certain organisms suggests a unique strategy for protein stabilization, underscoring urea's role in biochemical research and its implications for understanding cellular adaptation to environmental stress (Lin & Timasheff, 1994).

Safety And Hazards

将来の方向性

The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This involves understanding the structure-activity relationship of the studied compounds and how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

特性

IUPAC Name |

1-methyl-3-[2-(1-methylpyrrolidin-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-10-9(13)11-6-5-8-4-3-7-12(8)2/h8H,3-7H2,1-2H3,(H2,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIQSNSIYADIPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCC1CCCN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

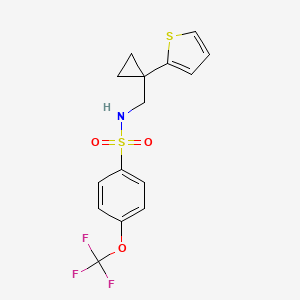

![dimethyl 2-(2-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2679030.png)

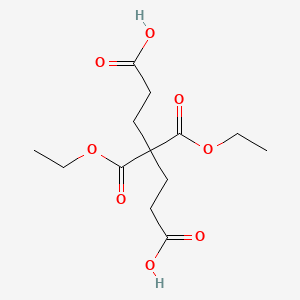

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2679033.png)

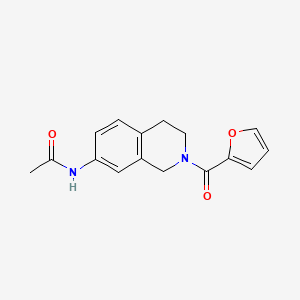

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2679037.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B2679040.png)

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2679044.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)